(3-(Trifluoromethyl)benzyl)boronic acid
Overview
Description
(3-(Trifluoromethyl)benzyl)boronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
The primary target of (3-(Trifluoromethyl)benzyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, playing a crucial role in the formation of new carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds . The downstream effects of this pathway can include the creation of complex organic structures, which are crucial in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to the creation of complex organic structures . These structures can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)benzyl)boronic acid typically involves the borylation of (3-(Trifluoromethyl)benzyl) halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (3-(Trifluoromethyl)benzyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions, such as hydrochloric acid, are employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Corresponding phenol.
Protodeboronation: Benzyl derivatives.
Scientific Research Applications
(3-(Trifluoromethyl)benzyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceuticals with trifluoromethyl groups.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid): Similar structure but with the trifluoromethyl group in the para position.
Phenylboronic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in certain reactions.
Uniqueness: (3-(Trifluoromethyl)benzyl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, making it highly valuable in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-2-6(4-7)5-9(13)14/h1-4,13-14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPAVUHCLJYRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734644 | |
Record name | {[3-(Trifluoromethyl)phenyl]methyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-55-0 | |
Record name | {[3-(Trifluoromethyl)phenyl]methyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[3-(trifluoromethyl)phenyl]methyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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